bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate
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Overview
Description
Bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate: is an organic compound known for its complex structure and potential applications in various scientific fields This compound features a hydrazone linkage, which is a functional group formed by the reaction of hydrazine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in an ethanol solvent under reflux conditions. For example, the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions (338 K) for 4 hours yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include various oxidized forms of the hydrazone linkage.
Reduction: Reduction of nitro groups yields amino derivatives.
Substitution: Substituted aromatic compounds with halogen or other electrophilic groups.
Scientific Research Applications
Chemistry: The compound is used in analytical chemistry for the detection and quantification of carbonyl compounds. The hydrazone linkage forms a stable derivative with aldehydes and ketones, which can be analyzed using various spectroscopic techniques.
Biology: In biological research, the compound can be used as a probe to study enzyme activities that involve carbonyl groups. It can also be used in the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of diagnostic reagents and therapeutic agents. The compound’s ability to form stable derivatives with carbonyl compounds makes it useful in drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes and pigments. Its reactivity with carbonyl compounds makes it valuable in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate involves the formation of a hydrazone linkage with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions .
Comparison with Similar Compounds
- 4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol ethanol hemisolvate
- (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol
Comparison:
- 4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol ethanol hemisolvate : This compound is similar in structure but includes an ethanol hemisolvate, which can affect its solubility and reactivity .
- (E)-2,6-di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol : This compound features tert-butyl groups, which provide steric hindrance and can influence its chemical properties and applications .
Uniqueness: Bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate is unique due to its octanedioate linkage, which can provide additional functionalization opportunities and enhance its reactivity in various chemical reactions.
Properties
Molecular Formula |
C34H30N8O12 |
---|---|
Molecular Weight |
742.6 g/mol |
IUPAC Name |
bis[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] octanedioate |
InChI |
InChI=1S/C34H30N8O12/c43-33(53-27-13-7-23(8-14-27)21-35-37-29-17-11-25(39(45)46)19-31(29)41(49)50)5-3-1-2-4-6-34(44)54-28-15-9-24(10-16-28)22-36-38-30-18-12-26(40(47)48)20-32(30)42(51)52/h7-22,37-38H,1-6H2/b35-21-,36-22- |
InChI Key |
QLMPALYJNQAMFE-XEMPJQOTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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